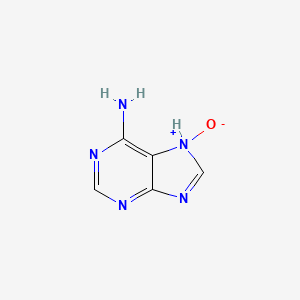

Adenine, 7-oxide

Overview

Description

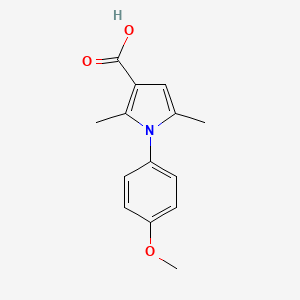

Adenine, 7-oxide, also known as 7-oxoadenine, is a purine derivative that has been of great interest to the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

- Adenine 7-oxide has been synthesized through peroxycarboxylic acid oxidation and nonreductive debenzylation processes. Its chemical properties, including reactions like deamination and methylation, have been explored, supported by X-ray crystallographic analysis (Fujii et al., 1995).

DNA Alterations and Mutagenicity

- Studies on oligo- and monodeoxyadenylic acid have shown oxidation by hydrogen peroxide at the N-7 position, leading to adenine -7-N- oxide derivatives. These derivatives have been investigated for their potential to induce mutations, revealing no mutagenic effects in certain systems, but indicating their relevance in DNA alterations (Rhaese, 1968).

Radiation-Induced Damage

- Research involving 14C-labeled adenine has demonstrated that adenine-7-N-oxide, a product of gamma-ray irradiation, can bind noncovalently to SH proteins, indicating its potential role in radiation-induced biological damage (Yamamoto, 1980).

Oxidation of N6-Alkyladenines

- Oxidations of N6-methyladenine and N6-benzyladenine with specific acids have been used to produce N(1)-oxides, contributing to a better understanding of regioselective N-oxidations in adenine derivatives (Itaya et al., 1996).

Ethylene Oxide-Induced DNA Adducts

- Studies on the formation of 7-(2-hydroxyethyl)guanine in DNA due to ethylene oxide exposure have provided insights into the interaction of such compounds with adenine and their potential implications in cancer research (Walker et al., 1992).

Excited-State Dynamics in Solution

- Research on adenine and its methylated derivatives in solution has uncovered details about their excited-state dynamics, contributing to a deeper understanding of their behavior in biological systems (Cohen et al., 2003).

Synthetic Route Establishment

- The first unequivocal synthetic route to adenine 7-oxide has been developed, highlighting the importance of controlling syntheses at specific positions in adenine molecules (Fujii et al., 1994).

Propylene Oxide Reactions with Adenine

- Propylene oxide's reaction with adenine has been explored, indicating specific alkylations and their implications in DNA interactions, relevant to understanding chemical-genetic interactions (Lawley & Jarman, 1972).

Electrocatalytic Sensing Platforms

- Advanced electrochemical sensing platforms based on materials like graphene oxide have been developed for detecting adenine, underscoring its significance in biosensing applications (Zhou et al., 2009).

properties

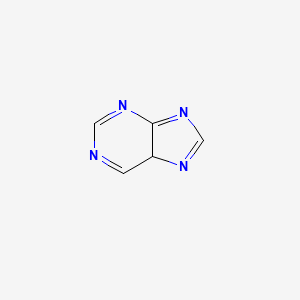

IUPAC Name |

7-oxido-7H-purin-7-ium-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWONVOJRGPLIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C[NH+]2[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21149-25-7 | |

| Record name | Adenine, 7-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of adenine, 7-oxide challenging, and how did researchers overcome this?

A1: Directly oxidizing adenine to form adenine, 7-oxide is inefficient due to the multiple reactive sites on the adenine molecule. Researchers successfully synthesized adenine, 7-oxide by employing a protective group strategy. [, , ] This involved temporarily blocking specific positions on the adenine ring with a benzyl group, directing the oxidation to the desired 7-position. Following oxidation, the benzyl group was removed to yield the target compound. This approach highlights the importance of controlled modifications in organic synthesis. [, , ]

Q2: How was the structure of adenine, 7-oxide and its synthetic intermediates confirmed?

A2: Researchers employed various analytical techniques to confirm the structure of adenine, 7-oxide and the intermediates formed during its synthesis. These included:

- X-ray crystallography: This technique provided definitive evidence for the position of the oxygen atom on the adenine ring in both the final product and the 1-benzyladenine 7-oxide intermediate. [, ]

- Chemical Reactions: Reactions such as deamination and methylation were performed on the synthesized compounds. The products of these reactions were carefully analyzed, further supporting the assigned structures. []

- Spectroscopy: UV spectroscopy provided insights into the tautomeric equilibrium of adenine, 7-oxide in solution, suggesting the presence of both the N(7)-oxide and N(7)-OH forms. []

Q3: What is the significance of developing a reliable synthesis for adenine, 7-oxide?

A3: Having a reliable synthetic route for adenine, 7-oxide allows for further investigation into its chemical properties and potential biological relevance. This opens doors to exploring its use as a building block for modified nucleic acids, a tool for studying enzymatic processes involving adenine, or even as a lead compound in drug discovery.

- Synthesis of adenine 7‐oxide from adenine: Utilization of a benzyl group as a control synthon at the 3‐position. ()

- Purines. LXVI. Adenine 7-Oxide: Its Synthesis, Chemical Properties, and X-ray Molecular Structure. ()

- Purines. LXVII. An Alternative Synthesis of Adenine 7-Oxide : N-Oxidation of the Adenine Ring Utilizing Blocking/Deblocking at the 1-Position. ()

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.